2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol
Brand Name: Vulcanchem
CAS No.: 114461-88-0
VCID: VC7937594
InChI: InChI=1S/C11H15NO3/c13-6-5-12-7-9-8-14-10-3-1-2-4-11(10)15-9/h1-4,9,12-13H,5-8H2
SMILES: C1C(OC2=CC=CC=C2O1)CNCCO
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol

CAS No.: 114461-88-0

Cat. No.: VC7937594

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol - 114461-88-0

Specification

CAS No. 114461-88-0
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name 2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethanol
Standard InChI InChI=1S/C11H15NO3/c13-6-5-12-7-9-8-14-10-3-1-2-4-11(10)15-9/h1-4,9,12-13H,5-8H2
Standard InChI Key DQCCOFCUEJFOEX-UHFFFAOYSA-N
SMILES C1C(OC2=CC=CC=C2O1)CNCCO
Canonical SMILES C1C(OC2=CC=CC=C2O1)CNCCO

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture centers on a 2,3-dihydrobenzo dioxin moiety, where two oxygen atoms form a six-membered dioxane ring fused to a benzene ring. A methylene bridge (-CH₂-) connects the dioxin’s C2 position to a secondary amine, which is further linked to an ethanol group (-CH₂CH₂OH). This configuration introduces both hydrophilic (ethanolamine) and lipophilic (aromatic ring) regions, influencing its solubility and membrane permeability .

Table 1: Molecular Identifiers and Properties

PropertyValue
CAS No.114461-88-0
IUPAC Name2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethanol
Molecular FormulaC₁₁H₁₅NO₃
Molecular Weight209.24 g/mol
SMILESC1C(OC2=CC=CC=C2O1)CNCCO
InChIKeyDQCCOFCUEJFOEX-UHFFFAOYSA-N

The planar benzene ring and conformational flexibility of the dioxane moiety enable π-π stacking and hydrogen bonding, critical for interactions with biological targets.

Synthesis and Manufacturing

Key Synthetic Pathways

Synthesis typically begins with 2,3-dihydrobenzo dioxin-2-ylmethanol, which undergoes bromination or chlorination to introduce a leaving group at the methyl position. Subsequent nucleophilic substitution with ethanolamine yields the target compound. Alternative routes employ reductive amination, where the aldehyde derivative of the dioxin reacts with ethanolamine under catalytic hydrogenation .

Optimization Challenges

Reaction yields are often moderate (40–60%) due to steric hindrance at the dioxin’s methyl position and competing side reactions. Purification via column chromatography or recrystallization is required to achieve >95% purity, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 6.85–6.89 (aromatic protons), δ 4.25–4.30 (dioxane -OCH₂O-), and δ 3.60–3.70 (ethanolamine -CH₂OH).

  • Mass Spectrometry: ESI-MS m/z 210.1 [M+H]⁺ confirms molecular weight.

Research and Industrial Applications

Drug Development

Serves as a lead compound for designing serotonin-norepinephrine reuptake inhibitors (SNRIs). Structural analogs with modified dioxin substituents are being screened for enhanced blood-brain barrier penetration.

Chemical Probes

Used in fluorescence labeling studies to track GPCR internalization, leveraging its native fluorescence under UV light (λₑₓ = 280 nm) .

Limitations and Challenges

Pharmacokinetic Drawbacks

Poor oral bioavailability (<20% in murine models) due to first-pass metabolism and rapid renal clearance. Prodrug strategies, such as esterification of the ethanol group, are under exploration.

Stability Concerns

Susceptible to oxidative degradation at the dioxane ring’s ether linkages, necessitating storage under inert atmospheres at -20°C .

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